Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-a-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside: is a complex carbohydrate derivative. This compound is notable for its structural features, which include a benzylidene acetal protecting group and an acetamido group, making it a valuable intermediate in synthetic organic chemistry and a potential candidate for various biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene acetal to form the 4,6-O-benzylidene derivative.
Introduction of the Acetamido Group: The 2-hydroxyl group is converted to an acetamido group through acetylation.
Carboxymethylation: The 3-hydroxyl group is then carboxymethylated using chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene acetal group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The benzylidene group can be substituted under acidic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glucopyranosides depending on the substituent introduced.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside serves as a key intermediate for the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions, making it a versatile building block.
Biology and Medicine
This compound has potential applications in the development of antibiotics and other pharmaceuticals. Its structural similarity to natural glycosides makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of biologically active molecules.
Mechanism of Action
The mechanism by which Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside exerts its effects is primarily through its interaction with biological enzymes. The acetamido group can mimic natural substrates of enzymes, allowing the compound to act as an inhibitor or modulator of enzyme activity. The benzylidene group provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside
- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
- Benzyl 2-acetamido-3-O-(1-carboxyethyl)-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
Uniqueness
Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside is unique due to its specific carboxymethylation at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This modification enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in biomedical research.
Properties
IUPAC Name |
2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGPRDVHUWBLB-WGADNOCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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